tetrabutylphosphanium;hydrochloride
Description
Tetrabutylphosphonium hydrochloride (IUPAC name: tetrabutylphosphonium chloride), with the formula (C₄H₉)₄P⁺Cl⁻ and CAS number 2304-30-5, is a quaternary phosphonium salt. It exists as a solid with a melting point of approximately 70°C . This compound is recognized for its versatility in industrial and academic applications, including:
- Catalysis: Acts as a phase-transfer catalyst in organic reactions.
- Ionic Liquids: Serves as a precursor for designing low-melting-point ionic liquids.
- Fire Retardancy: Enhances flame resistance in polymer composites.
- Electroplating: Improves electrolyte stability and deposition efficiency .
Its "greener" profile compared to traditional solvents and catalysts underscores its growing adoption in sustainable chemistry .
Properties
Molecular Formula |
C16H37ClP+ |
|---|---|
Molecular Weight |
295.9 g/mol |
IUPAC Name |
tetrabutylphosphanium;hydrochloride |
InChI |
InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |
InChI Key |
IBWGNZVCJVLSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.Cl |
Origin of Product |
United States |
Preparation Methods
Quaternization of Tributylphosphine with Butyl Chloride
The most direct method for synthesizing TBPC involves the quaternization of tributylphosphine [(C₄H₉)₃P] with butyl chloride (C₄H₉Cl). This exothermic reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic carbon in butyl chloride, forming the quaternary phosphonium ion.
Reaction Equation:
Key Parameters:
-
Solvent: Polar aprotic solvents like acetonitrile or toluene enhance reaction efficiency by stabilizing intermediates.
-
Temperature: Reflux conditions (80–120°C) are typically employed to accelerate the reaction.
-
Atmosphere: Inert gases (e.g., nitrogen or argon) prevent oxidation of tributylphosphine.
Industrial Example (Adapted from Bromide Synthesis):
A patent describing tetrabutylphosphonium bromide synthesis was modified for chloride production:
Alternative Pathway: Reaction of Tributylphosphine with Hydrogen Chloride
A less common method involves reacting tributylphosphine with hydrogen chloride gas under controlled conditions. While this approach avoids alkyl halides, it produces tributylphosphine hydrochloride [(C₄H₉)₃PH⁺Cl⁻] as an intermediate, which requires further alkylation to form TBPC.
Limitations:
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Modern facilities employ continuous-flow reactors to improve scalability and safety. Key advantages include:
-
Enhanced Heat Management: Mitigates risks of thermal runaway during exothermic quaternization.
-
Higher Throughput: Achieves production rates of 1–5 tons/month with >90% yield.
Typical Workflow:
Solvent Recovery and Waste Management
Industrial processes prioritize solvent recycling to reduce costs and environmental impact. For example, acetonitrile is distilled and reused in subsequent batches, while byproducts like unreacted alkyl halides are neutralized with aqueous base.
Optimization of Reaction Parameters
Effect of Solvent Polarity
Solvents with high dielectric constants (e.g., acetonitrile: ε = 37.5) improve ion pair separation, accelerating reaction kinetics. Comparative studies show:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 24 | 92 |
| Toluene | 2.4 | 48 | 78 |
| Hexane | 1.9 | 72 | 65 |
Catalytic Additives
Phase-transfer catalysts (e.g., crown ethers) enhance interfacial interactions in biphasic systems, reducing reaction times by 30–40%.
Characterization and Analytical Techniques
Ion Chromatography (IC)
Post-synthesis analysis employs IC with carboxylate-based cation-exchange columns to quantify TBPC purity. A validated method achieves a detection limit of 0.1 ppm and RSD <3%.
Mobile Phase: 3 mM methanesulfonic acid in 20% acetonitrile.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) reveals TBPC decomposes at 290°C, making it suitable for high-temperature applications like ionic liquid synthesis.
Recent Advances and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.
Reduction: It can be reduced to form tetrabutylphosphonium hydride.
Substitution: The chloride anion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts under mild conditions.
Major Products
Oxidation: Tetrabutylphosphonium oxide.
Reduction: Tetrabutylphosphonium hydride.
Substitution: Tetrabutylphosphonium bromide or iodide.
Scientific Research Applications
Catalysis
Tetrabutylphosphonium chloride serves as an effective phase transfer catalyst in numerous chemical reactions. Its ability to facilitate the transfer of ions between immiscible phases significantly enhances reaction rates and yields.
Key Applications:
- Synthesis of Alkyl Bromides: It is used as a catalyst for the halogen exchange reaction, converting alkyl chlorides into alkyl bromides .
- Esterification Reactions: The compound catalyzes the synthesis of methyl esters from carboxylic acids and dimethyl carbonate, improving efficiency in biodiesel production .
- Synthesis of 2-Amino-4H-Chromenes: It facilitates the condensation reaction of aldehydes with malononitrile and naphthol derivatives .
Electroplating
In the field of electroplating, tetrabutylphosphonium chloride acts both as an electrolyte and a complexing agent for metal ions. Its unique properties enhance the quality and uniformity of metal coatings.
Benefits:
- Improved Coating Quality: It reduces polarization effects, leading to smoother metal surfaces with better mechanical properties .
- Corrosion Resistance: The compound forms stable phosphorus-containing compounds on metal surfaces, enhancing their durability against corrosion .
Polymer Production
Tetrabutylphosphonium chloride is instrumental in polymer chemistry, particularly in the production of monomers through transesterification reactions.
Applications:
- Transesterification Catalyst: It accelerates the preparation of various monomers and polymers, contributing to more sustainable production processes by reducing waste and energy costs .
- Plasticizer: The compound enhances flexibility and durability in polymeric materials, making it valuable in manufacturing flexible plastics .
Fire Retardancy
The compound is also recognized for its fire-retardant properties. When incorporated into materials such as vinyl resin and chloroprene rubber, it significantly reduces flammability.
Mechanism:
- Char Formation: Upon exposure to heat or flame, tetrabutylphosphonium chloride forms a protective char layer that inhibits combustion, thereby minimizing smoke emissions .
Case Study 1: Catalytic Efficiency in Biodiesel Production
A study demonstrated that using tetrabutylphosphonium chloride as a catalyst for biodiesel production from vegetable oils resulted in higher yields compared to traditional catalysts. The efficiency was attributed to its phase transfer capabilities, which facilitated better interaction between reactants.
Case Study 2: Electroplating Quality Improvement
Research highlighted that incorporating tetrabutylphosphonium chloride in copper electroplating baths improved the uniformity and adherence of coatings on complex geometries. This advancement is crucial for industries requiring high-quality finishes on electronic components.
Mechanism of Action
The mechanism of action of tetrabutylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane permeability and enzyme activity. The chloride anion plays a crucial role in maintaining the ionic balance and facilitating the transport of the tetrabutylphosphanium cation across biological membranes .
Comparison with Similar Compounds
(Chloromethyl)-triphenylphosphonium Chloride (CAS 5293-84-5)
Structure : (C₆H₅)₃P⁺CH₂Cl⁻Cl⁻, featuring three phenyl groups and a chloromethyl substituent.
Properties : While specific data (e.g., melting point) is unavailable in the provided evidence, triphenylphosphonium derivatives generally exhibit higher thermal stability due to aromatic stacking.
Applications :
- Alkylation Agent : The chloromethyl group enables nucleophilic substitution reactions.
- Organic Synthesis: Used in Wittig reactions and as a stabilizer in carbene chemistry. Key Difference: The aromatic substituents in (chloromethyl)-triphenylphosphonium chloride reduce its solubility in nonpolar media compared to tetrabutylphosphonium chloride, limiting its utility in ionic liquid formulations .
Tetrachloromonospirocyclotriphosphazenes (Compounds 1 and 2)
Structure : Cyclic phosphazenes with alternating phosphorus and nitrogen atoms, spiro-fused with chlorinated side groups .
Properties : These compounds are highly reactive due to labile P–Cl bonds, enabling facile substitution.
Applications :
- Coordination Chemistry : Serve as ligands for transition metals (e.g., palladium, platinum).
- Materials Science: Precursors for flame-retardant polymers and ceramic materials. Key Difference: Unlike tetrabutylphosphonium chloride, phosphazenes are inorganic-organic hybrids with applications focused on advanced materials rather than catalysis or electroplating .
Other Quaternary Phosphonium Salts
Examples include tributylmethylphosphonium chloride and tetraphenylphosphonium chloride.
- Alkyl Chain Length : Shorter alkyl chains (e.g., methyl) reduce hydrophobicity, affecting ionic liquid properties.
- Aromatic vs. Aliphatic : Aryl-substituted phosphonium salts (e.g., tetraphenyl derivatives) exhibit higher melting points and lower solubility in polar solvents compared to tetrabutylphosphonium chloride .
Comparative Data Table
Research Findings and Industrial Relevance
- Catalytic Efficiency : Tetrabutylphosphonium chloride outperforms triphenyl derivatives in biphasic reactions due to its superior solubility in both aqueous and organic phases .
- Environmental Impact : Its low toxicity and biodegradability make it preferable to halogenated solvents in green chemistry .
- Material Limitations : Phosphazenes, while thermally stable, require complex synthesis routes, limiting scalability compared to quaternary phosphonium salts .
Q & A
Q. Table 1. Key Parameters for Stability Testing
Q. Table 2. Factorial Design for Nanoparticle Synthesis Optimization
| Factor | Low Level | High Level | Response Variable |
|---|---|---|---|
| Surfactant Conc. | 0.1 mM | 1.0 mM | Particle Size (nm) |
| pH | 7.0 | 10.0 | Zeta Potential (mV) |
| Sonication Time | 10 min | 30 min | Polydispersity Index |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
